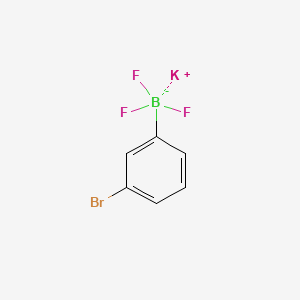

Potassium (3-bromophenyl)trifluoroborate

Description

Properties

IUPAC Name |

potassium;(3-bromophenyl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BBrF3.K/c8-6-3-1-2-5(4-6)7(9,10)11;/h1-4H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDYRVJZTADCGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CC=C1)Br)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BBrF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635525 | |

| Record name | Potassium (3-bromophenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374564-34-8 | |

| Record name | Potassium (3-bromophenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium (3-Bromophenyl)trifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis of Potassium (3-bromophenyl)trifluoroborate from 3-bromoaniline

Introduction: The Strategic Importance of Potassium Organotrifluoroborates in Modern Drug Discovery

In the landscape of contemporary pharmaceutical and materials science, the ability to forge new carbon-carbon bonds with precision and efficiency is paramount. Among the diverse arsenal of synthetic tools available, the Suzuki-Miyaura cross-coupling reaction stands out for its robustness and functional group tolerance.[1] Central to this reaction's success are the organoboron reagents, and within this class, potassium organotrifluoroborates have emerged as exceptionally valuable building blocks.[2] Unlike their boronic acid counterparts, which can be prone to dehydration to form boroxines, potassium organotrifluoroborates are typically crystalline, air- and moisture-stable solids.[3][4][5] This stability translates to enhanced shelf-life, ease of handling, and precise stoichiometric control in reactions, making them highly attractive for both academic research and industrial-scale synthesis.[6]

This guide provides a comprehensive, in-depth technical overview of the synthesis of a key building block, potassium (3-bromophenyl)trifluoroborate, commencing from the readily available starting material, 3-bromoaniline. We will delve into the mechanistic underpinnings of the synthetic strategy, provide a detailed, field-proven experimental protocol, and discuss the critical aspects of purification and characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of organotrifluoroborate chemistry in their synthetic endeavors.

Overall Synthetic Workflow

The synthesis of this compound from 3-bromoaniline is a two-stage process. The first stage involves the conversion of the primary aromatic amine (3-bromoaniline) into a reactive intermediate, the corresponding arenediazonium salt. This is achieved through a diazotization reaction. The second stage involves the conversion of the in situ generated diazonium salt into the target this compound.

Caption: Overall workflow for the synthesis.

Part 1: The Diazotization of 3-Bromoaniline - A Mechanistic Perspective

The conversion of a primary aromatic amine to a diazonium salt, a process known as diazotization, is a cornerstone of aromatic chemistry.[7][8] This transformation proceeds via the reaction of the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid.[9][10] The choice of acid is critical; in this synthesis, tetrafluoroboric acid (HBF₄) is employed not only to generate nitrous acid but also to provide the tetrafluoroborate counter-ion for the resulting diazonium salt.

The reaction is initiated by the protonation of nitrous acid by the strong acid, which then loses water to form the highly electrophilic nitrosonium ion (NO⁺). The lone pair of electrons on the nitrogen atom of the 3-bromoaniline then attacks the nitrosonium ion, leading to the formation of an N-nitrosamine intermediate. Following a series of proton transfers and the elimination of a water molecule, the stable 3-bromobenzenediazonium tetrafluoroborate salt is formed.[11]

It is imperative to maintain a low temperature (typically 0-5 °C) throughout the diazotization process, as arenediazonium salts are thermally unstable and can decompose, sometimes explosively, at higher temperatures.[7][9]

Caption: Mechanism of diazotization.

Part 2: Synthesis of this compound

While the classic Balz-Schiemann reaction involves the thermal decomposition of an arenediazonium tetrafluoroborate to yield an aryl fluoride, a modification of this procedure allows for the synthesis of potassium aryltrifluoroborates. Instead of isolating and heating the diazonium salt, it is treated in situ with a fluoride source, typically potassium hydrogen fluoride (KHF₂), to furnish the desired organotrifluoroborate.[12][13]

Experimental Protocol

Disclaimer: This protocol involves the use of hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| 3-Bromoaniline | 172.03 | 10.0 g | 58.1 mmol | 1.0 |

| Tetrafluoroboric acid (48 wt% in H₂O) | 87.81 | 24.3 mL | 116.2 mmol | 2.0 |

| Sodium Nitrite (NaNO₂) | 69.00 | 4.41 g | 63.9 mmol | 1.1 |

| Potassium Hydrogen Fluoride (KHF₂) | 78.10 | 13.6 g | 174.3 mmol | 3.0 |

| Methanol (MeOH) | - | As needed | - | - |

| Diethyl ether (Et₂O) | - | As needed | - | - |

| Deionized Water | - | As needed | - | - |

Procedure:

-

Preparation of the Diazonium Salt Solution:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 3-bromoaniline (10.0 g, 58.1 mmol).

-

Cool the flask in an ice-salt bath to 0 °C.

-

Slowly add tetrafluoroboric acid (24.3 mL, 48 wt% in H₂O, 116.2 mmol) to the aniline with vigorous stirring, ensuring the temperature does not exceed 5 °C.

-

In a separate beaker, dissolve sodium nitrite (4.41 g, 63.9 mmol) in a minimal amount of cold deionized water (approx. 10 mL).

-

Add the sodium nitrite solution dropwise to the aniline salt solution over 30 minutes, maintaining the temperature between 0 and 5 °C. A precipitate may form.

-

After the addition is complete, stir the resulting slurry for an additional 30 minutes at 0-5 °C.

-

-

Formation of the Potassium Aryltrifluoroborate:

-

In a separate 500 mL beaker, dissolve potassium hydrogen fluoride (13.6 g, 174.3 mmol) in deionized water (50 mL). Cool this solution in an ice bath.

-

Slowly and carefully pour the cold diazonium salt slurry into the cold KHF₂ solution with vigorous stirring. Foaming and gas evolution (N₂) will occur.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.

-

-

Isolation and Purification of the Product:

-

Collect the resulting precipitate by vacuum filtration using a Buchner funnel.

-

Wash the filter cake sequentially with cold deionized water (3 x 30 mL), cold methanol (2 x 20 mL), and finally with diethyl ether (2 x 20 mL).

-

Dry the white to off-white solid under high vacuum to a constant weight.

-

Safety Considerations

-

3-Bromoaniline: Toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (gloves, lab coat, safety glasses).

-

Tetrafluoroboric acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.

-

Sodium Nitrite: Oxidizing agent and toxic.

-

Diazonium Salts: Potentially explosive, especially when dry. Do not isolate the diazonium salt intermediate. Handle with care and always behind a blast shield.[11]

-

Potassium Hydrogen Fluoride: Toxic and corrosive. Avoid contact with skin and eyes.

-

Boron Trifluoride Etherate (a related reagent): Reacts violently with water.[14][15][16][17] While not used directly here, this highlights the reactivity of related boron-fluorine compounds.

Part 3: Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aromatic region will show a characteristic splitting pattern for a 1,3-disubstituted benzene ring.

-

¹³C NMR: The number of signals will correspond to the number of unique carbon atoms in the molecule.

-

¹⁹F NMR: A broad singlet is expected for the BF₃ group.

-

¹¹B NMR: A quartet is expected due to coupling with the three fluorine atoms. The purity of the salt can be easily checked by ¹⁹F or ¹¹B NMR.[12]

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode should show the [M-K]⁻ ion.

-

Infrared (IR) Spectroscopy: Characteristic peaks for the C-Br and B-F bonds should be observable.

Typical Yield and Purity:

| Parameter | Expected Value |

| Yield | 60-80% |

| Appearance | White to off-white crystalline solid |

| Purity (by NMR) | >95% |

Conclusion: A Versatile Building Block for Innovation

The synthesis of this compound from 3-bromoaniline is a reliable and scalable process that provides access to a highly valuable and versatile building block for organic synthesis. Its enhanced stability and predictable reactivity make it an ideal coupling partner in Suzuki-Miyaura reactions, enabling the construction of complex molecular architectures relevant to drug discovery and materials science.[1][18] The detailed protocol and mechanistic insights provided in this guide are intended to empower researchers to confidently incorporate this powerful reagent into their synthetic strategies, accelerating the pace of innovation.

References

-

Lumen Learning. (n.d.). 17.3. Reactions involving arenediazonium salts | Organic Chemistry II. Retrieved from [Link]

-

BYJU'S. (n.d.). Diazonium Salts Preparation. Retrieved from [Link]

- Darses, S., & Genet, J.-P. (2008).

-

Quora. (2017, September 18). How is diazonium salt prepared from Aniline? Retrieved from [Link]

-

CUTM Courseware. (n.d.). Aryl-diazonium-salt.pdf. Retrieved from [Link]

- Akhtar, T., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 17(12), 3125-3153.

- Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325.

-

Organic Chemistry Portal. (n.d.). Potassium aryltrifluoroborate synthesis. Retrieved from [Link]

- Molander, G. A., & Brown, A. R. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. The Journal of Organic Chemistry, 77(19), 8408-8416.

- Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314.

- Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 40(4), 275-286.

- Lloyd-Jones, G. C., & Ball, N. D. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(34), 14113-14125.

-

Organic Chemistry Portal. (n.d.). Potassium alkyltrifluoroborate synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

- Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2011).

- Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757-760.

-

J&K Scientific LLC. (2025, February 8). Sandmeyer Reaction. Retrieved from [Link]

-

Wipf Group. (2008, May 18). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Retrieved from [Link]

- Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681-9686.

-

Organic Chemistry Portal. (n.d.). Potassium allyltrifluoroborate synthesis. Retrieved from [Link]

-

Bio-Rad. (n.d.). The Synthesis of Bromomethyltrifluoroborates through Continuous Flow Chemistry. Retrieved from [Link]

- Dreher, S. D., et al. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Tetrahedron Letters, 51(44), 5739-5742.

Sources

- 1. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. byjus.com [byjus.com]

- 10. quora.com [quora.com]

- 11. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. prod-edam.honeywell.com [prod-edam.honeywell.com]

- 18. Pd/C-Catalyzed Cross-Coupling of Arenediazonium Salts with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's In-Depth Guide to Potassium (3-bromophenyl)trifluoroborate: Properties and Synthetic Applications

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Potassium (3-bromophenyl)trifluoroborate has emerged as a cornerstone reagent in modern synthetic chemistry, prized for its exceptional stability, ease of handling, and versatile reactivity. This guide provides a comprehensive technical overview of its physical and chemical properties, with a deep dive into its application in palladium-catalyzed cross-coupling reactions. By elucidating the mechanistic principles and providing field-proven experimental protocols, this document aims to empower researchers to effectively leverage this powerful building block in the synthesis of complex molecules, particularly within the pharmaceutical and materials science landscapes.

Introduction: The Strategic Advantage of Organotrifluoroborates

In the diverse toolkit of organometallic reagents, organotrifluoroborates occupy a privileged position. Unlike their often pyrophoric or moisture-sensitive counterparts such as Grignard reagents or organolithiums, potassium organotrifluoroborates are typically crystalline solids that exhibit remarkable stability to both air and moisture. This inherent stability streamlines synthetic workflows by eliminating the need for strictly anhydrous or inert conditions during storage and handling, a significant practical advantage in both academic and industrial laboratories.

This compound exemplifies the strategic utility of this class of compounds. It uniquely combines the nucleophilic character of the arylboron moiety with the synthetic handle of a bromine substituent. This dual functionality permits its use in sequential, palladium-catalyzed cross-coupling reactions, enabling the efficient construction of complex biaryl and polycyclic aromatic systems from a single, stable precursor.

Physicochemical Characteristics: A Foundation for Application

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application in synthesis. The key characteristics of this compound are summarized below, providing essential data for experimental design and execution.

| Property | Value | Reference(s) |

| Chemical Formula | C₆H₄BBrF₃K | [1] |

| Molecular Weight | 262.91 g/mol | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | >300 °C (decomposes) | |

| Solubility | Generally high solubility in polar solvents such as methanol, acetone, DMF, and DMSO. Slightly soluble in THF and water. Insoluble in nonpolar solvents like diethyl ether and hydrocarbons. | [2][3] |

| Stability | Crystalline solid, stable to air and moisture under ambient conditions. | |

| CAS Number | 374564-34-8 |

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is dominated by its participation in the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

The Suzuki-Miyaura Coupling: A Detailed Look

The Suzuki-Miyaura coupling facilitates the reaction between an organoboron species and an organic halide or triflate, catalyzed by a palladium complex. This compound serves as a robust and efficient organoboron partner in this transformation.

The Causality Behind the Mechanism:

The reaction proceeds through a well-established catalytic cycle, each step driven by fundamental principles of organometallic chemistry.

-

Oxidative Addition: The cycle initiates with the active Pd(0) catalyst undergoing oxidative addition to an organic halide (Ar-X). This step involves the insertion of the palladium center into the carbon-halogen bond, forming a Pd(II) intermediate. The choice of palladium precursor and ligand is critical here, as it influences the rate and efficiency of this step.

-

Activation and Transmetalation: Unlike boronic acids, the trifluoroborate anion is not sufficiently nucleophilic to directly transmetalate to the palladium center. It requires activation, which is typically achieved with a base in the presence of water. The base facilitates the hydrolysis of the trifluoroborate to the corresponding boronic acid in situ. This controlled, slow release of the highly reactive boronic acid minimizes side reactions such as protodeboronation and homocoupling. The newly formed boronic acid then undergoes transmetalation, where the 3-bromophenyl group is transferred from the boron atom to the palladium(II) center, displacing the halide.

-

Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, which forms the new carbon-carbon bond in the desired biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Visualizing the Catalytic Cycle and Workflow:

Caption: The Suzuki-Miyaura catalytic cycle and the activation of this compound.

Field-Proven Experimental Protocol

This section provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is designed as a self-validating system, incorporating best practices for achieving high yields and reproducibility.

Materials and Reagents

-

This compound (1.0 equiv)

-

Aryl or heteroaryl halide (e.g., 4-iodoanisole) (1.1 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

-

2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol%)

-

Potassium carbonate (K₂CO₃) (3.0 equiv)

-

Toluene

-

Deionized water

-

Schlenk tube or similar reaction vessel

-

Magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure

-

Reaction Setup: In a 25 mL Schlenk tube equipped with a magnetic stir bar, combine this compound (0.5 mmol, 1.0 equiv), the aryl halide (0.55 mmol, 1.1 equiv), and potassium carbonate (1.5 mmol, 3.0 equiv).

-

Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with argon three times. This is a critical step to remove oxygen, which can oxidatively degrade the palladium catalyst and phosphine ligand.

-

Solvent Addition: Add toluene (5 mL) and deionized water (0.5 mL) to the reaction mixture via syringe. The biphasic solvent system is often crucial; the organic phase solubilizes the reactants and catalyst, while the aqueous phase is necessary for the activation of the trifluoroborate.

-

Catalyst Preparation and Addition: In a separate vial, weigh the palladium(II) acetate (0.01 mmol, 2 mol%) and RuPhos (0.02 mmol, 4 mol%). Briefly purge the vial with argon before adding to the reaction mixture under a positive pressure of argon.

-

Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously to ensure efficient mixing between the two phases.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by periodically taking aliquots from the reaction mixture.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.

Safety and Handling

While this compound is significantly more stable than many other organometallic reagents, adherence to standard laboratory safety protocols is essential.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of the powder by handling it in a well-ventilated fume hood.

-

Storage: Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents.

Conclusion

This compound is a highly enabling reagent for modern organic synthesis. Its exceptional stability, coupled with its predictable and high-yielding reactivity in Suzuki-Miyaura cross-coupling, makes it an invaluable tool for the construction of complex molecular architectures. The insights and protocols provided in this guide are intended to equip researchers with the knowledge to confidently and effectively utilize this versatile building block in their synthetic endeavors.

References

- Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325.

- Molander, G. A., & Canturk, B. (2009). Potassium Organotrifluoroborates: A New Class of Nucleophilic Boron Reagents for Suzuki-Miyaura and Rh-Catalyzed Addition Reactions.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 12, 2026, from [Link]

- BenchChem. (2025).

- Molander, G. A., & Ito, T. (2001). Suzuki−Miyaura Cross−Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. Organic Letters, 3(3), 393–396.

- Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681–9686.

-

PubChem. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

Sources

CAS number for Potassium (3-bromophenyl)trifluoroborate

An In-Depth Technical Guide to Potassium (3-bromophenyl)trifluoroborate for Advanced Chemical Synthesis

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a versatile and increasingly important reagent in modern organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's properties, synthesis, and applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions. The information herein is synthesized from established literature to ensure technical accuracy and provide field-proven insights.

Core Identity and Physicochemical Profile

This compound is an organoboron compound that has gained significant traction as a stable, crystalline, and easy-to-handle alternative to the more temperamental boronic acids in chemical synthesis.[1] Organotrifluoroborates, in general, are valued for their enhanced stability towards air and moisture, which overcomes a primary limitation of their boronic acid counterparts.[2][3][4] This stability allows for greater functional group tolerance and simplifies storage and handling.[1][5]

The utility of this compound lies in its bifunctional nature: the trifluoroborate moiety serves as a robust nucleophilic partner in cross-coupling reactions, while the bromo-substituent on the phenyl ring offers a handle for subsequent orthogonal transformations.

Table 1: Compound Identification and Properties

| Identifier | Value |

| CAS Number | 374564-34-8[6][7][8][9] |

| Molecular Formula | C₆H₄BBrF₃K[6][7][8] |

| Molecular Weight | 262.90 g/mol [6][7][8] |

| IUPAC Name | potassium (3-bromophenyl)-trifluoroboranuide[7][9] |

| Appearance | White to off-white solid/crystal[8][10] |

| Storage | Inert atmosphere, Room Temperature[6] |

Organotrifluoroborate salts are generally soluble in polar solvents like methanol, acetonitrile, and DMSO, but have poor solubility in less polar organic solvents.[11][12]

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure and purity of organotrifluoroborates.

-

¹¹B NMR: The ¹¹B NMR spectrum typically shows a quartet, indicating the coupling of the boron-11 nucleus with three equivalent fluorine atoms.[13]

-

¹⁹F NMR: The ¹⁹F NMR spectrum correspondingly displays a quadruplet.[13]

-

¹³C NMR: The resonance for the carbon atom directly bonded to the boron is often broad due to the quadrupolar nature of the boron nucleus.[14]

Synthesis of this compound

The preparation of potassium organotrifluoroborates is straightforward and efficient, a key factor in their widespread adoption.[1] The most common and robust method involves the treatment of a corresponding boronic acid with potassium hydrogen difluoride (KHF₂).[1][13] This fluorinating agent effectively displaces the hydroxyl groups of the boronic acid.[13] One-pot procedures that avoid the isolation of potentially unstable boronic acid intermediates have also been developed, further enhancing the practicality of this synthesis.[13]

The general synthesis pathway starts from a suitable aryl halide, such as 1,3-dibromobenzene.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

-

Boronic Acid Formation (In Situ): A solution of 1,3-dibromobenzene in an anhydrous ether solvent (e.g., THF) is cooled to -78 °C under an inert atmosphere (Argon or Nitrogen).

-

An equimolar amount of n-butyllithium (n-BuLi) is added dropwise to perform a lithium-halogen exchange.

-

After stirring, trimethyl borate, B(OMe)₃, is added to the reaction mixture, which is then allowed to warm to room temperature.

-

The reaction is quenched by the addition of an aqueous acid (e.g., HCl) to hydrolyze the borate ester to the crude 3-bromophenylboronic acid.[13]

-

Trifluoroborate Salt Formation: The crude boronic acid is not isolated. Instead, an aqueous methanolic solution of potassium hydrogen difluoride (KHF₂) is added directly to the reaction mixture.[13]

-

The resulting this compound salt precipitates from the solution and can be isolated by filtration, washed with a cold solvent, and dried under vacuum. This method typically affords the product in high yield as a stable, crystalline solid.[13]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds.[15][16][17] Organotrifluoroborates have emerged as superior coupling partners in these reactions for several reasons:[18]

-

Enhanced Stability: They are air- and moisture-stable crystalline solids, unlike many boronic acids which can undergo dehydration to form cyclic boroxines or protodeboronation.[2][3][4][5]

-

Stoichiometric Purity: Their crystalline nature allows for easy purification and accurate weighing, ensuring precise stoichiometry in reactions.

-

Reactivity: The trifluoroborate anion requires activation, typically by a base, to release the transmetalating aryl species, which can provide a different reactivity profile compared to boronic acids.

Mechanism of the Suzuki-Miyaura Coupling with Aryltrifluoroborates

The catalytic cycle, typically driven by a Palladium(0) catalyst, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[17] The base plays a crucial role in the transmetalation step, facilitating the formation of a more reactive boronate species from the trifluoroborate salt.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a typical cross-coupling reaction between this compound and an aryl bromide coupling partner.

Table 2: Typical Suzuki-Miyaura Reaction Conditions

| Component | Molar Equivalents | Typical Reagent |

| Aryl Halide (Ar-X) | 1.0 | e.g., 4-Bromoanisole |

| This compound | 1.1 - 1.5 | - |

| Palladium Catalyst | 0.02 - 0.05 (2-5 mol%) | PdCl₂(dppf)·CH₂Cl₂[19] |

| Base | 3.0 | Cs₂CO₃ or K₂CO₃[2] |

| Solvent | - | Toluene/Water (e.g., 10:1)[2][18] |

Procedure:

-

Reaction Setup: To an oven-dried reaction vessel, add the aryl halide, this compound, the palladium catalyst, and the base.

-

The vessel is sealed and purged with an inert gas (Argon or Nitrogen).

-

The solvent mixture (e.g., toluene and water) is added via syringe.

-

Reaction Execution: The reaction mixture is heated to 85-100 °C with vigorous stirring for a period of 12-24 hours.[18] Reaction progress is monitored by an appropriate technique (e.g., TLC or GC-MS).

-

Workup and Purification: Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).

-

The mixture is washed with water and brine to remove inorganic byproducts.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the desired biaryl product.

Safety, Handling, and Storage

While organotrifluoroborates are significantly more stable than other organoboron reagents, standard laboratory safety practices are mandatory.

-

Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6]

-

Precautionary Statements: Avoid breathing dust. Wear protective gloves, eye protection, and face protection. If in eyes, rinse cautiously with water for several minutes.[6][10]

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to ensure long-term stability.[6]

Conclusion

This compound stands out as a highly valuable and practical reagent for synthetic chemists. Its inherent stability, ease of preparation, and effectiveness in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling make it an indispensable tool in the synthesis of complex molecules, particularly within the pharmaceutical and materials science industries.[15][16] The continued development of new applications for organotrifluoroborates promises to further expand the capabilities of modern organic synthesis.[20][21]

References

- Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325.

- Molander, G. A., & Figueroa, R. (2007). Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry.

- Huang, H., et al. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science, 13(5), 1434–1440*.

- Stefani, H. A., et al. (2007). Recent Advances in Organotrifluoroborates Chemistry. Tetrahedron, 63(18), 3623-3658.

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 833-845.[3]

- Arnold, D. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh.

- Porphyrin Systems. (n.d.). Potassium (3-bromophenyl)

- Beaulieu, M. A., et al. (2012). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. Organic letters, 14(24), 6166–6169*.

- Huang, H., et al. (2022).

- Molander, G. A., & Petrillo, D. E. (2008).

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 833-845*.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23677642, Potassium (3-Bromophenyl)

- Cunningham, A. F., et al. (2014). The Synthesis of Bromomethyltrifluoroborates through Continuous Flow Chemistry. Organic Process Research & Development, 18(11), 1409-1413*.

- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Semantic Scholar.

- Molander, G. A., & Brown, A. R. (2006). Improved Synthesis of Potassium (Trifluoromethyl)trifluoroborate [K(CF3BF3)]. The Journal of Organic Chemistry, 71(25), 9681–9683*.

- Organic Chemistry Portal. (n.d.).

- Molander, G. A., & Yun, C.-S. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8416–8423.

- National Center for Biotechnology Information (2024).

- Pertusati, F., et al. (2011). Tetrabutylammonium and Benzyltrimethylammonium Trifluoroborates: New Reagents for Suzuki-Miyaura Cross-Coupling Reactions. Organic Syntheses, 88, 163-174.

- CymitQuimica. (n.d.). potassium (3-bromophenyl)

- da Silva, F. M., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic resonance in chemistry : MRC, 47(10), 873–878.

- Sigma-Aldrich. (n.d.). Potassium (bromomethyl)

- da Silva, F. M., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates.

- J&K Scientific LLC. (n.d.). Potassium (3-bromophenyl)

- Sigma-Aldrich. (n.d.).

- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 833-845*.

- TCI AMERICA. (n.d.). Potassium (3-Cyanophenyl)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. This compound – porphyrin-systems [porphyrin-systems.com]

- 7. This compound | C6H4BBrF3K | CID 23677642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. jk-sci.com [jk-sci.com]

- 10. Potassium (3-Cyanophenyl)trifluoroborate | 850623-46-0 | TCI AMERICA [tcichemicals.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06102J [pubs.rsc.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Review of the month: Potassium organotrifluoroborates - GalChimia [galchimia.com]

- 21. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to Potassium (3-bromophenyl)trifluoroborate for Advanced Synthesis

For professionals in pharmaceutical research and complex organic synthesis, the selection of building blocks is a critical determinant of experimental success. Potassium (3-bromophenyl)trifluoroborate has emerged as a superior reagent for the introduction of the 3-bromophenyl moiety, particularly in palladium-catalyzed cross-coupling reactions. Its stability, ease of handling, and high reactivity offer significant advantages over traditional organoboron compounds. This guide provides an in-depth exploration of its commercial availability, synthesis, key applications, and practical considerations for its effective use in the laboratory.

Introduction: The Ascendancy of Organotrifluoroborates

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation. While boronic acids have traditionally been the workhorses of this transformation, their inherent limitations, such as a propensity for dehydration to form cyclic boroxines and potential for protodeboronation, can lead to issues with stoichiometry and reproducibility. Potassium organotrifluoroborates, in contrast, are air- and moisture-stable crystalline solids with a long shelf-life, offering a robust and reliable alternative. The tetracoordinate boron center in these salts renders them less susceptible to premature degradation, ensuring more consistent results in complex synthetic sequences.[1]

This compound provides a strategically versatile building block. The trifluoroborate group serves as a stable and efficient nucleophilic partner in cross-coupling reactions, while the bromine atom offers a handle for subsequent orthogonal transformations, making it an ideal reagent for the synthesis of complex, polyfunctional molecules.

Commercial Availability and Supplier Analysis

This compound (CAS No. 374564-34-8) is readily available from a range of chemical suppliers. For researchers and drug development professionals, selecting a supplier often involves balancing cost, purity, and available quantities. Below is a comparative table of prominent suppliers.

| Supplier | Brand/Product Code | Typical Purity | Available Quantities |

| Sigma-Aldrich (Merck) | - | ≥95% | Gram to multi-gram scale |

| Santa Cruz Biotechnology | sc-272041 | Not specified | Gram quantities |

| Thermo Fisher Scientific | Alfa Aesar | Not specified | Gram to multi-gram scale |

| CymitQuimica | Indagoo | 98% | 1g, 5g, 10g, 25g, 100g |

| J&K Scientific | ChemScene CS-0041330 | Not specified | Gram quantities |

| Apical Scientific | Tokyo Chemical Industry P2646 | >98.0% (HPLC) | 1g |

| Hangzhou Lingrui Chemical | - | 99% | Inquire for quantities |

Note: Purity and availability are subject to change. It is recommended to consult the supplier's certificate of analysis for lot-specific data.

Synthesis and Characterization

Synthesis Protocol

The most common and efficient laboratory synthesis of this compound involves the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[2] This method is straightforward and generally provides high yields of the desired product.

Step-by-Step Methodology:

-

Dissolution: In a suitable flask, dissolve 3-bromophenylboronic acid (1.0 eq.) in methanol.

-

Preparation of KHF₂ Solution: In a separate vessel, prepare an aqueous solution of potassium hydrogen fluoride (KHF₂) (approximately 3.0 eq.).

-

Reaction: Cool the boronic acid solution in an ice bath and slowly add the KHF₂ solution. A precipitate of this compound will form.

-

Isolation: Stir the resulting slurry for a designated time, then isolate the solid product by filtration.

-

Purification: Wash the filter cake with cold water and a suitable organic solvent (e.g., diethyl ether) to remove any unreacted starting materials and byproducts.

-

Drying: Dry the purified solid under vacuum to yield the final product.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Accurate characterization is paramount for ensuring the quality and reactivity of the reagent. The following are the expected NMR signatures for this compound.[3][4][5][6]

-

¹H NMR (DMSO-d₆): The aromatic region will display characteristic multiplets for the four protons on the benzene ring. Due to the bromine and trifluoroborate substituents, the signals will be in the approximate range of δ 7.0-7.5 ppm. The integration should correspond to four protons.

-

¹³C NMR (DMSO-d₆): Six distinct signals are expected in the aromatic region (approximately δ 120-140 ppm). The carbon atom directly attached to the bromine will be observed around δ 121 ppm. The carbon atom bonded to the boron atom (C-BF₃) is often broad due to the quadrupolar relaxation of the boron nucleus and may be difficult to observe.[3]

-

¹⁹F NMR (DMSO-d₆): A single, sharp signal is expected, typically observed as a quartet due to coupling with the ¹¹B nucleus. The chemical shift is generally in the range of -130 to -145 ppm.[3][7]

-

¹¹B NMR (DMSO-d₆): A quartet is anticipated due to the coupling with three equivalent fluorine atoms, with a chemical shift typically between 3 and 7 ppm.[3][4]

Core Application: Suzuki-Miyaura Cross-Coupling

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures.[8] This transformation is a staple in drug discovery for constructing complex molecular scaffolds.

The Catalytic Cycle and Mechanism

The generally accepted mechanism for the Suzuki-Miyaura coupling with organotrifluoroborates involves an initial hydrolysis of the trifluoroborate to the corresponding boronic acid, which then enters the catalytic cycle.[9]

// Nodes pd0 [label="Pd(0)L₂", fillcolor="#FBBC05", fontcolor="#202124"]; oxidative_addition [label="Oxidative Addition", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; pd_complex [label="Ar-Pd(II)-X L₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; transmetalation [label="Transmetalation", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; biaryl_pd_complex [label="Ar-Pd(II)-Ar' L₂", fillcolor="#34A853", fontcolor="#FFFFFF"]; reductive_elimination [label="Reductive Elimination", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Ar-Ar'", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; aryl_halide [label="Ar-X", shape=plaintext]; trifluoroborate [label="Ar'BF₃⁻K⁺", shape=plaintext]; boronic_acid [label="Ar'B(OH)₂", shape=plaintext]; base [label="Base (e.g., K₂CO₃)", shape=plaintext]; hydrolysis [label="Hydrolysis", shape=plaintext];

// Edges pd0 -> oxidative_addition [color="#5F6368"]; aryl_halide -> oxidative_addition [color="#5F6368"]; oxidative_addition -> pd_complex [color="#5F6368"]; pd_complex -> transmetalation [color="#5F6368"]; trifluoroborate -> hydrolysis [label="H₂O", color="#4285F4"]; hydrolysis -> boronic_acid [color="#4285F4"]; boronic_acid -> transmetalation [color="#5F6368"]; base -> transmetalation [color="#5F6368"]; transmetalation -> biaryl_pd_complex [color="#5F6368"]; biaryl_pd_complex -> reductive_elimination [color="#5F6368"]; reductive_elimination -> product [color="#5F6368"]; reductive_elimination -> pd0 [label="Regeneration", color="#5F6368"]; } }

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Mechanistic Steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide) to form a Pd(II) complex.

-

Hydrolysis: In the presence of water and a base, the potassium aryltrifluoroborate is hydrolyzed to the corresponding arylboronic acid.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by the base.

-

Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol provides a general starting point for the cross-coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.[10]

Materials:

-

This compound (1.1 eq.)

-

Aryl halide (1.0 eq.)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

RuPhos (4 mol%)

-

Potassium carbonate (K₂CO₃) (3.0 eq.)

-

Toluene and water (10:1 v/v)

Procedure:

-

To a reaction vessel, add this compound, the aryl halide, and potassium carbonate.

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and RuPhos in degassed toluene.

-

Add the catalyst solution to the reaction vessel, followed by the degassed toluene and water.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Troubleshooting Common Side Reactions

Even with a stable reagent like this compound, side reactions can occur. Understanding their origin is key to effective troubleshooting.

-

Homocoupling: The formation of biphenyl from the boronic acid starting material can occur, particularly in the presence of oxygen.[11][12] This is often due to the oxidation of the Pd(0) catalyst to Pd(II), which can then promote the homocoupling pathway.

-

Mitigation: Ensure thorough degassing of solvents and the reaction vessel. Using a pre-catalyst that is less sensitive to air can also be beneficial.

-

-

Dehalogenation: The aryl halide can be reduced to the corresponding arene, a process known as hydrodehalogenation.[1][13] This is often promoted by palladium-hydride species, which can arise from various sources in the reaction mixture.

-

Mitigation: The choice of base and solvent can be critical. Anhydrous conditions and aprotic solvents may reduce the incidence of dehalogenation. The ligand can also play a role; sometimes switching to a different phosphine ligand can suppress this side reaction.

-

-

Protodeboronation: While less of an issue with trifluoroborates compared to boronic acids, prolonged reaction times at high temperatures in protic solvents can still lead to the cleavage of the carbon-boron bond.

-

Mitigation: Use the minimum necessary reaction time and temperature. If the reaction is sluggish, consider a more active catalyst system rather than simply extending the reaction time.

-

Applications in Drug Discovery and Beyond

The ability to efficiently construct biaryl linkages has made this compound and its analogues valuable tools in medicinal chemistry. These motifs are present in numerous biologically active compounds. While specific examples directly citing the use of this compound in late-stage clinical candidates can be proprietary, the utility of aryltrifluoroborates in the synthesis of complex molecules and bioactive compounds is well-documented.[14][15] For instance, the synthesis of tyrosine trimers and gustastatin has been achieved using potassium alkenyltrifluoroborates, showcasing the power of this class of reagents in natural product synthesis.[14]

Beyond the Suzuki-Miyaura reaction, organotrifluoroborates have been employed in a variety of other transformations, including rhodium-catalyzed additions and as precursors for other organometallic reagents, further expanding their synthetic utility.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment.[16]

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[16]

-

Precautionary Statements:

-

P261: Avoid breathing dust.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound offers a compelling combination of stability, reactivity, and versatility for researchers in drug development and organic synthesis. Its superior handling characteristics compared to boronic acids, coupled with its efficacy in the powerful Suzuki-Miyaura cross-coupling reaction, make it an invaluable tool for the construction of complex molecular architectures. By understanding its properties, synthesis, and the nuances of its application in catalysis, scientists can leverage this reagent to accelerate their research and development efforts.

References

-

Hangzhou Lingrui Chemical Co.,Ltd. This compound. [Link]

-

J&K Scientific LLC. This compound | 374564-34-8. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Suzuki-Miyaura cross-coupling reactions of primary alkyltrifluoroborates with aryl chlorides. Journal of Organic Chemistry, 74(10), 3626-31. [Link]

-

Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2010). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757-760. [Link]

-

Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173-3180. [Link]

-

Organic Chemistry Portal. Potassium aryltrifluoroborate synthesis. [Link]

-

Butters, M., Harvey, J. N., Jover, J., Lennox, A. J. J., Lloyd-Jones, G. C., & Murray, P. M. (2010). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition, 49(30), 5156–5160. [Link]

-

Oliveira, R. A., Silva, R. O., Molander, G. A., & Menezes, P. H. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873-8. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

eScholarship.org. (2018). Aqueous geochemistry at gigapascal pressures: NMR spectroscopy of fluoroborate solutions. [Link]

-

PubMed. (2009). (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates. [Link]

-

Apical Scientific Sdn. Bhd. This compound, 1g, [Purity: >98.0%(HPLC)(T)]. [Link]

-

Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]

-

ResearchGate. (2018). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link]

-

Organic Chemistry Portal. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]

-

Scribd. Approximate 1H and 13C NMR Shifts. [Link]

-

Ting, R., Harwig, C. W., Lo, J., Li, Y., Adam, M. J., Ruth, T. J., & Perrin, D. M. (2008). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry, 73(12), 4662-4670. [Link]

-

Dreher, S. D., Dormer, P. G., Sandrock, D. L., & Molander, G. A. (2008). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 12(4), 693-697. [Link]

-

SpectraBase. Potassium phenyltrifluoroborate - Optional[19F NMR] - Chemical Shifts. [Link]

-

SpectraBase. [3-BROMO-(N-PHENYL)]-SUCCINANILIC-ACID - Optional[13C NMR] - Chemical Shifts. [Link]

-

PubChem. This compound. [Link]

-

PubMed. (2009). Suzuki-Miyaura cross-coupling reactions of primary alkyltrifluoroborates with aryl chlorides. [Link]

-

Molander, G. A., & Biolatto, B. (2006). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic letters, 8(15), 3247–3250. [Link]

-

Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of organic chemistry, 74(10), 3626–3631. [Link]

-

Reddit. (2024). Struggling with Suzuki Reaction. [Link]

-

Cunningham, A. F., et al. (2013). The Synthesis of Bromomethyltrifluoroborates through Continuous Flow Chemistry. Organic Process Research & Development, 17(1), 101-107. [Link]

-

White Rose Research Online. (2018). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

-

Molander, G. A., & Figueroa, R. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(10), 3626-3631. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

University of Calgary. NMR Chemical Shifts. [Link]

-

Xing, L., Honda, T., Fitz, L., & Ojima, I. (2019). Case studies of fluorine in drug discovery. In Fluorine in Life Sciences: Pharmaceuticals, Medicinal Diagnostics, and Agrochemicals (pp. 181-211). Elsevier. [Link]

-

ResearchGate. (2006). Recent Advances (1995-2005) in Fluorinated Pharmaceuticals Based on Natural Products. [Link]

-

ResearchGate. (2023). Fluorine in the Pharmaceutical Industry: Synthetic Approaches and Application of Clinically Approved Fluorine-Enriched Anti-Infectious Medications. [Link]

-

ResearchGate. (2020). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Yoneda Labs [yonedalabs.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. reddit.com [reddit.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound | C6H4BBrF3K | CID 23677642 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Potassium (3-bromophenyl)trifluoroborate

Introduction

Potassium (3-bromophenyl)trifluoroborate is a versatile and highly stable organoboron compound. As with other organotrifluoroborates, it has gained significant traction in organic synthesis, primarily as a coupling partner in Suzuki-Miyaura reactions.[1] These salts offer considerable advantages over their boronic acid counterparts, including enhanced stability to air and moisture, which allows for indefinite storage at room temperature without special precautions.[1] This robustness, coupled with their high reactivity in a multitude of chemical transformations, makes them invaluable reagents for medicinal and materials chemists.

Accurate and comprehensive characterization of these reagents is paramount to ensure purity, confirm identity, and understand their reactivity. This guide provides an in-depth analysis of the key spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The focus is not only on the data itself but also on the underlying principles and experimental considerations that ensure data integrity and reliable interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of this compound. A multi-nuclear approach (¹H, ¹³C, ¹⁹F, and ¹¹B) provides a complete picture of the molecule's framework.

Causality in Experimental Design: The choice of solvent is critical for acquiring high-quality NMR data. Potassium organotrifluoroborates are salts and thus exhibit good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO-d₆) or acetone-d₆.[2] DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and its high boiling point, which is advantageous for variable temperature studies.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the aromatic protons on the phenyl ring. The substitution pattern (bromo and trifluoroborate groups at positions 1 and 3) dictates the chemical shifts and coupling patterns of the remaining four protons.

-

Interpretation: The protons on the aromatic ring will appear in the range of δ 7.0-8.0 ppm. The exact shifts and multiplicities will depend on the electronic effects of the bromine and trifluoroborate substituents. The proton situated between the two substituents is expected to be the most deshielded.

-

Data Summary: While specific data for the 3-bromo isomer is not explicitly detailed in the searched literature, analogous aryltrifluoroborates show aromatic protons in the δ 7.30-8.59 ppm range.[3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals all the carbon environments in the molecule.

-

Interpretation: Six distinct signals are expected for the aromatic carbons. The carbon atom directly attached to the boron (C-B) is of particular interest. Due to the quadrupolar nature of the boron nucleus, this carbon signal is often broadened.[2][4] The carbon attached to the bromine (C-Br) will also have a characteristic chemical shift.

-

Data Summary: For a similar compound, potassium 1-naphthyltrifluoroborate, the aromatic carbons appear between δ 124.5 and 138.1 ppm, with the C-B signal being very broad around δ 147 ppm.[3]

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique and is crucial for confirming the presence and integrity of the trifluoroborate group.[5]

-

Interpretation: The three fluorine atoms are chemically equivalent and will give rise to a single resonance. This signal is typically a quartet due to coupling with the ¹¹B nucleus (I = 3/2). However, rapid quadrupolar relaxation of the ¹¹B nucleus can sometimes lead to a broad singlet.[2] The chemical shift for aryltrifluoroborates typically falls within the range of -129 to -141 ppm.[4]

-

Data Summary: For various potassium organotrifluoroborates, the ¹⁹F chemical shifts are reported in the range of δ -138 to -140 ppm.[3][6]

¹¹B NMR Spectroscopy

¹¹B NMR provides direct information about the boron center.

-

Interpretation: The boron atom in an organotrifluoroborate exists in a tetrahedral environment. The ¹¹B NMR spectrum is expected to show a quartet due to coupling with the three equivalent fluorine atoms (¹JBF). As with ¹⁹F NMR, this coupling may not always be well-resolved due to quadrupolar relaxation.[2] The chemical shift is indicative of the tetracoordinate nature of the boron.

-

Data Summary: The ¹¹B chemical shifts for potassium organotrifluoroborates are typically observed in the range of δ 3-5 ppm.[3][6] Specialized pulse sequences can sometimes improve resolution and allow for the observation of ¹¹B-¹⁹F coupling constants.[2][7]

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Key Insights |

| ¹H | 7.0 - 8.0 | Multiplets | Confirms aromatic proton environment |

| ¹³C | 120 - 150 (Aromatic) | Singlets (broad for C-B) | Shows all carbon environments; C-B bond |

| ¹⁹F | -130 to -141 | Quartet or Broad Singlet | Confirms BF₃ group; coupling to Boron |

| ¹¹B | 3 - 5 | Quartet or Broad Singlet | Confirms tetracoordinate Boron center |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh 10-20 mg of this compound into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆). Vortex or sonicate briefly to ensure complete dissolution.

-

Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Instrumentation:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Optimize the magnetic field homogeneity (shimming).

-

Tune and match the probe for each nucleus to be observed (¹H, ¹³C, ¹⁹F, ¹¹B).

-

-

Acquisition:

-

Acquire a standard ¹H spectrum.

-

Acquire a proton-decoupled ¹³C spectrum. Ensure a sufficient number of scans for adequate signal-to-noise, especially for the quaternary carbons and the broad C-B signal.

-

Acquire a ¹⁹F spectrum. This is typically a quick experiment due to the high sensitivity of the ¹⁹F nucleus.[5]

-

Acquire a ¹¹B spectrum. An external reference standard like BF₃·OEt₂ is often used.[8]

-

-

Processing: Process all spectra using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a functional group fingerprint.

-

Interpretation: For this compound, the most characteristic vibrations will be the strong B-F stretching bands. Aromatic C-H and C=C stretching and bending vibrations will also be present.

-

B-F Stretching: Expect strong, broad absorptions in the 1100-900 cm⁻¹ region, characteristic of the trifluoroborate anion.[6]

-

Aromatic C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region.

-

Aromatic C-H Stretching: Signals just above 3000 cm⁻¹.

-

C-Br Stretching: Typically found in the 700-500 cm⁻¹ region.

-

-

Data Summary: IR data for analogous potassium organotrifluoroborates show characteristic B-F stretches around 1080-940 cm⁻¹.[3][6]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | > 3000 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| B-F Stretch | 1100 - 900 | Strong, Broad |

| C-Br Stretch | 700 - 500 | Medium |

Experimental Protocol: IR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: After analysis, clean the ATR crystal thoroughly.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition.

-

Interpretation: Electrospray ionization (ESI) in negative ion mode is the ideal technique for analyzing this salt. The analysis will detect the (3-bromophenyl)trifluoroborate anion, [C₆H₄BBrF₃]⁻. A key feature to look for is the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Therefore, the mass spectrum should show two major peaks for the anion, separated by 2 Da, with nearly equal intensity.

-

High-Resolution Mass Spectrometry (HRMS): HRMS can provide a highly accurate mass measurement of the anion, which can be used to confirm its elemental formula.

-

Data Summary: For the [C₆H₄BBrF₃]⁻ anion, the calculated monoisotopic masses are:

-

For ⁷⁹Br: 239.9503 Da

-

For ⁸¹Br: 241.9482 Da HRMS data for a similar compound, potassium 1-naphthyltrifluoroborate, shows the expected molecular ion for the anion [C₁₀H₇BF₃]⁻.[3]

-

Experimental Protocol: MS Data Acquisition (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrument Setup:

-

Calibrate the mass spectrometer using a known standard.

-

Set the ion source to negative electrospray ionization (ESI-).

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) for optimal signal.

-

-

Data Acquisition: Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum over a relevant m/z range (e.g., m/z 100-400).

-

Data Analysis: Examine the spectrum for the isotopic pattern of the [C₆H₄BBrF₃]⁻ anion around m/z 240 and 242. If using HRMS, compare the measured accurate mass to the calculated mass to confirm the elemental composition.

Conclusion

The spectroscopic characterization of this compound is a straightforward process when the correct analytical techniques and experimental parameters are employed. Multi-nuclear NMR spectroscopy provides unambiguous structural confirmation. IR spectroscopy offers rapid verification of key functional groups, particularly the B-F bonds. Finally, negative-ion ESI mass spectrometry confirms the molecular weight and the presence of bromine through its characteristic isotopic signature. Together, these techniques provide a comprehensive and robust analytical package, ensuring the identity and purity of this important synthetic building block for researchers and drug development professionals.

References

-

Almeida, G. M. D., de A. e Silva, F. F., & Menezes, P. H. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. [Link]

-

dos Santos, A. A., et al. (2009). (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873-8. [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Almeida, G., et al. (2009). 1H, 13C, 19Fand 11B NMR spectral reference data of some potassium organotrifluoroborates. ResearchGate. [Link]

-

Organic Spectroscopy International. (n.d.). 11B NMR. ORGANIC SPECTROSCOPY INTERNATIONAL. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). (3-Bromophenyl)boronic acid. PubChem. Retrieved January 12, 2026, from [Link]

-

UC Santa Barbara NMR Facility. (n.d.). 19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry. Retrieved January 12, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Handling of 3-Bromophenylboronic Acid. PharmaChem. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 12, 2026, from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Retrieved January 12, 2026, from [Link]

-

AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. [Link]

-

Wang, T., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(1), 123-133. [Link]

-

ResearchGate. (n.d.). Fig. S5 FT-IR spectra of potassium vinyltrifluoroborate (PVTFB), aromatic halides and LMOPs. ResearchGate. [Link]

-

Lee, D., et al. (2016). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. Molecules, 21(9), 1159. [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]

-

Organic Chemistry Portal. (n.d.). Potassium alkyltrifluoroborate synthesis. Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: 11B NMR [orgspectroscopyint.blogspot.com]

- 4. researchgate.net [researchgate.net]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Potassium (3-bromophenyl)trifluoroborate

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Potassium (3-bromophenyl)trifluoroborate. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this important organoboron compound through detailed spectral interpretation, experimental protocols, and an exploration of the underlying principles governing its NMR characteristics.

Introduction: The Significance of Potassium Organotrifluoroborates

Potassium organotrifluoroborates have emerged as versatile and highly valuable reagents in modern organic synthesis. Their stability to air and moisture, coupled with their ease of handling, makes them superior alternatives to the more sensitive boronic acids in many applications, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] The trifluoroborate moiety serves as a protecting group for the boronic acid, enhancing the stability and shelf-life of the organoboron species.[1] A thorough understanding of their structure and purity, readily achieved through NMR spectroscopy, is paramount for their effective use in complex chemical transformations. This guide focuses on a specific yet representative example, this compound, to illustrate the principles of NMR analysis for this class of compounds.

Molecular Structure and NMR-Relevant Features

The structure of this compound, with the IUPAC name potassium (3-bromophenyl)-trifluoroboranuide, is foundational to understanding its NMR spectra.[3] The molecule consists of a potassium cation and a (3-bromophenyl)trifluoroborate anion. The anion features a phenyl ring substituted with a bromine atom at the meta position relative to the trifluoroborate group (-BF₃⁻).

The key structural features influencing the ¹H and ¹³C NMR spectra are:

-

The Phenyl Ring: The four protons and six carbons of the aromatic ring will give rise to distinct signals in the ¹H and ¹³C NMR spectra, respectively.

-

Substituent Effects: The bromine atom and the trifluoroborate group are electron-withdrawing substituents that will influence the chemical shifts of the aromatic protons and carbons through inductive and resonance effects.

-

The Trifluoroborate Group: The boron and fluorine atoms have NMR-active isotopes (¹¹B, ¹⁰B, and ¹⁹F). While this guide focuses on ¹H and ¹³C NMR, the coupling of these nuclei to carbon can sometimes be observed, often resulting in signal broadening.[1][4]

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like DMSO-d₆, is expected to show four distinct signals in the aromatic region, corresponding to the four protons on the phenyl ring.

Predicted Chemical Shifts and Multiplicities:

The chemical shifts of the aromatic protons are influenced by the electronic effects of the bromine and trifluoroborate substituents. Both are deactivating groups, which generally leads to a downfield shift of the proton signals compared to unsubstituted benzene (δ 7.34 ppm in DMSO-d₆).